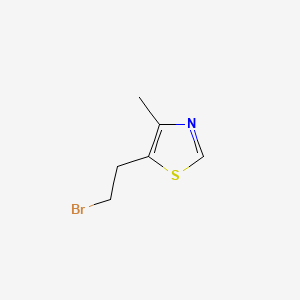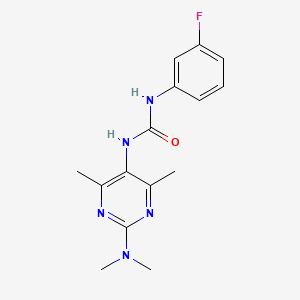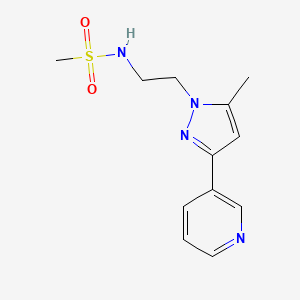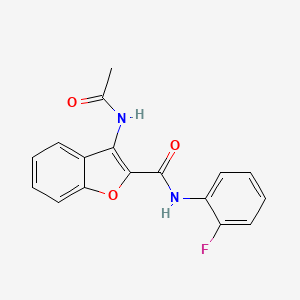
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
The synthesis of 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that result in cellular responses.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
3-acetamido-N-(2-chlorophenyl)benzofuran-2-carboxamide: Similar in structure but with a chlorine atom instead of fluorine, which may affect its biological activity and chemical reactivity.
3-acetamido-N-(2-bromophenyl)benzofuran-2-carboxamide: Contains a bromine atom, which can influence its pharmacokinetic properties and interactions with molecular targets.
3-acetamido-N-(2-methylphenyl)benzofuran-2-carboxamide: The presence of a methyl group can alter the compound’s hydrophobicity and binding affinity to receptors.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Propiedades
IUPAC Name |
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-10(21)19-15-11-6-2-5-9-14(11)23-16(15)17(22)20-13-8-4-3-7-12(13)18/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGQAXUCNATUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2784992.png)
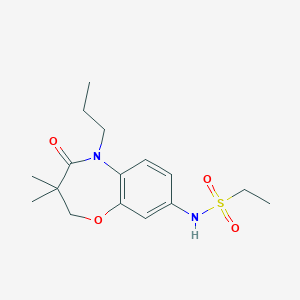
![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2784998.png)
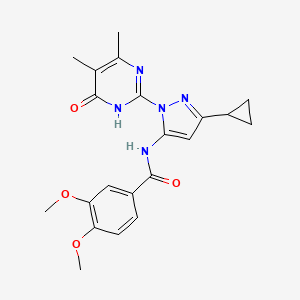
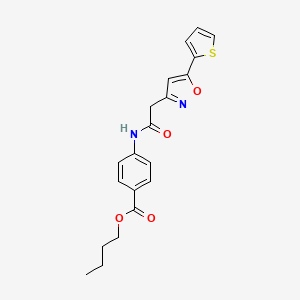
![2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2785004.png)
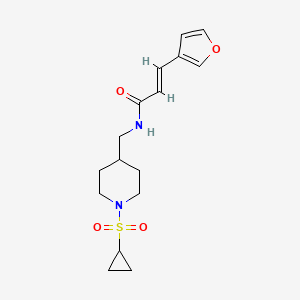

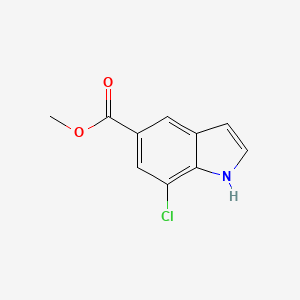
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2785010.png)
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)
